molecular formula C11H24GeO2 B14379023 Ethyl 2-(triethylgermyl)propanoate CAS No. 88011-28-3

Ethyl 2-(triethylgermyl)propanoate

Cat. No.: B14379023
CAS No.: 88011-28-3
M. Wt: 260.94 g/mol
InChI Key: RZUPZFJTGGQVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(triethylgermyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a unique combination of ethyl, triethylgermyl, and propanoate groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(triethylgermyl)propanoate can be synthesized through the esterification of propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction can be represented as follows:

CH3CH2COOH+CH3CH2OHCH3CH2COOCH2CH3+H2O\text{CH}_3\text{CH}_2\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} CH3​CH2​COOH+CH3​CH2​OH→CH3​CH2​COOCH2​CH3​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(triethylgermyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to produce propanoic acid and ethanol.

    Reduction: Reduction reactions can convert the ester into primary alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Hydrolysis: Propanoic acid and ethanol.

    Reduction: Primary alcohols.

    Substitution: Depending on the nucleophile, different substituted esters or other organic compounds.

Scientific Research Applications

Ethyl 2-(triethylgermyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(triethylgermyl)propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acids and alcohols, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Ethyl 2-(triethylgermyl)propanoate can be compared with other esters, such as ethyl acetate and methyl butyrate. While these compounds share similar ester functional groups, this compound is unique due to the presence of the triethylgermyl group, which imparts distinct chemical properties and reactivity.

List of Similar Compounds

    Ethyl acetate: Commonly used as a solvent in various applications.

    Methyl butyrate: Known for its fruity odor and used in flavoring agents.

    Ethyl propionate: Used in the food industry for its pleasant smell.

Properties

CAS No.

88011-28-3

Molecular Formula

C11H24GeO2

Molecular Weight

260.94 g/mol

IUPAC Name

ethyl 2-triethylgermylpropanoate

InChI

InChI=1S/C11H24GeO2/c1-6-12(7-2,8-3)10(5)11(13)14-9-4/h10H,6-9H2,1-5H3

InChI Key

RZUPZFJTGGQVJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)[Ge](CC)(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.